4,5-Dichloro-2-fluoroaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H5Cl3FN |
|---|---|
Molecular Weight |
216.5 g/mol |
IUPAC Name |
4,5-dichloro-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl2FN.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2H,10H2;1H |
InChI Key |
XCQPMEBXQOOBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)N.Cl |
Origin of Product |
United States |
Methodological & Application
Nucleophilic aromatic substitution reactions involving 4,5-Dichloro-2-fluoroaniline HCl
Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 4,5-Dichloro-2-fluoroaniline
Executive Summary
4,5-Dichloro-2-fluoroaniline (CAS: 2729-36-4) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors, including VEGFR-2 and B-RAF/C-RAF inhibitors (e.g., analogs of LXH254). Its specific halogenation pattern—combining the metabolic stability of chlorine with the bioisosteric properties of fluorine—modulates lipophilicity and binding pocket affinity.
This guide addresses the two primary challenges in utilizing this building block:
-
Activation: Converting the stable hydrochloride (HCl) salt into the reactive free base without oxidative degradation.
-
Coupling: Optimizing Nucleophilic Aromatic Substitution (SNAr) conditions to couple the aniline nitrogen to electron-deficient heteroaryl halides (e.g., chloropyrimidines, quinazolines).
Chemical Profile & Reactivity Logic
| Property | Specification | Mechanistic Implication |
| Role | Nucleophile (Primary) | The amino group ( |
| Electronic State | Deactivated Nucleophile | The electron-withdrawing halogens (2-F, 4-Cl, 5-Cl) reduce the nucleophilicity of the amine compared to unsubstituted aniline. Implication: Higher reaction temperatures or acid catalysis are often required. |
| Stability | Oxidation Sensitive | Free base anilines oxidize rapidly. The HCl salt is the preferred storage form but is non-nucleophilic . |
| Leaving Group | Fluorine (C-2) | Caution:[1] In the presence of extremely strong bases (e.g., |
Protocol 1: Controlled Free-Base Liberation (Activation)
Objective: To generate the reactive neutral aniline from the HCl salt immediately prior to coupling, minimizing oxidative degradation.
Rationale: The HCl salt form (
Materials:
-
4,5-Dichloro-2-fluoroaniline HCl
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (
) or 1N NaOH -
Brine[2]
Step-by-Step Methodology:
-
Dissolution: Suspend the HCl salt (1.0 eq) in EtOAc (10 mL/g).
-
Neutralization: Add Sat.
(2.0 eq) slowly with vigorous stirring. Note: Use 1N NaOH if the salt is stubborn, but avoid high pH (>12) to prevent defluorination. -
Phase Separation: Stir for 15 minutes until the solid dissolves and two clear layers form. Separate the organic layer.[3]
-
Drying: Wash organic layer with brine, dry over anhydrous
, and filter. -
Concentration: Concentrate in vacuo at
. Do not store. Use immediately in Protocol 2.
Protocol 2: SNAr Coupling to Heteroaryl Chlorides
Objective: To couple the aniline to a 2,4-dichloropyrimidine or similar scaffold (common in kinase inhibitor synthesis).
Mechanism: This reaction proceeds via an Addition-Elimination mechanism.[4] Because the aniline is electron-poor (deactivated by Cl/F), the electrophile (heterocycle) must be highly activated.
-
Method A (Basic Conditions): Standard SNAr.
-
Method B (Acid Catalysis): "Pro-Tip" for deactivated anilines. Acid protonates the heterocycle, making it more electrophilic.
Method A: Standard Basic SNAr (General Purpose)
Best for: Highly reactive electrophiles (e.g., 4-chloro-5-nitropyrimidines).
-
Charge: Dissolve Heteroaryl Chloride (1.0 eq) and Freshly Free-Based Aniline (1.1 eq) in DMSO or NMP (5 mL/mmol).
-
Base: Add DIPEA (Diisopropylethylamine, 2.5 eq).
-
Heat: Heat to 80–100°C under inert atmosphere (
). -
Monitor: Check HPLC/TLC at 2 hours.
-
Workup: Pour into water. The product usually precipitates. Filter and wash with water/hexanes.[3]
Method B: Acid-Catalyzed Coupling (Recommended for this Substrate)
Best for: Deactivated anilines like 4,5-dichloro-2-fluoroaniline reacting with standard chloropyrimidines/quinazolines.
Rationale: The 4,5-dichloro-2-fluoro substitution pattern pulls electron density from the amine, making it a poor nucleophile. Adding catalytic acid protonates the pyrimidine nitrogen, significantly lowering the LUMO energy of the electrophile.
Step-by-Step Methodology:
-
Solvent System: Use 2-Propanol (IPA) or n-Butanol . These protic solvents stabilize the transition state.
-
Reaction Setup:
-
Dissolve Heteroaryl Chloride (1.0 eq) in IPA.
-
Add 4,5-Dichloro-2-fluoroaniline (1.1 eq).
-
Catalyst: Add conc. HCl (3-5 drops per mmol) or p-TsOH (0.1 eq).
-
-
Reflux: Heat to reflux (
for IPA, for n-BuOH). -
Observation: The product often precipitates as the HCl salt directly from the reaction mixture.
-
Isolation: Cool to room temperature. Filter the solid.[3] Wash with cold IPA and
. -
Yield Optimization: If no precipitate forms, evaporate solvent and neutralize with
to isolate the free base.
Data & Optimization Table
| Variable | Recommendation | Reason |
| Solvent | n-Butanol or IPA | Protic solvents facilitate proton transfer in the transition state and allow higher reflux temps (n-BuOH). |
| Base/Catalyst | Cat. HCl (Method B) | Superior for electron-deficient anilines. Overcomes the nucleophilic deactivation. |
| Temperature | 100–120°C | High energy barrier due to steric hindrance (2-F) and electronic deactivation. |
| Stoichiometry | 1.1 eq Aniline | Slight excess ensures complete consumption of the valuable heteroaryl core. |
Visualized Pathways (Graphviz)
Workflow: Salt Activation & Coupling
Caption: Operational workflow for converting the storage salt into the active nucleophile and coupling it to a heteroaryl scaffold.
Mechanism: Acid-Catalyzed SNAr
Caption: The acid-catalyzed pathway enhances electrophilicity, compensating for the aniline's weak nucleophilicity.
References
-
Synthesis of VEGFR-2 Inhibitors:Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines. (Demonstrates coupling of 4,5-dichloro-2-fluoroaniline to pyrimido-indole).
-
RAF Inhibitor Discovery (LXH254):Design and Discovery of LXH254, a Selective RAF Inhibitor.
-
General SNAr Methodology:Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. (Context on F-displacement vs Cl-displacement).
-
Chemical Properties & Safety:4,5-Dichloro-2-fluoroaniline Compound Summary.
Sources
Troubleshooting & Optimization
Stability of 4,5-Dichloro-2-fluoroaniline hydrochloride under ambient conditions
Topic: Stability & Handling Under Ambient Conditions
Document ID: TSC-2025-DFA-01 | Classification: Technical Advisory
Emergency Triage: Quick Status Check
User Query: "I just opened a bottle of 4,5-Dichloro-2-fluoroaniline HCl stored on the shelf for 6 months. It looks slightly pink and clumped. Is it usable?"
Technical Support Response:
-
The Pink Color: This indicates early-stage oxidation. While the bulk material may still be >98% pure, the surface amine groups have reacted with atmospheric oxygen to form azo-dimers or quinoid impurities. Action: Perform a purity check (HPLC). If purity is >95%, it is likely usable for crude synthesis but not for analytical standards or GMP steps.
-
The Clumping: This confirms hygroscopic moisture absorption. The HCl salt has pulled water from the air, which accelerates the oxidation described above. Action: Dry under vacuum (see Protocol A below) before weighing, as the water weight will skew your stoichiometry.
Deep Dive: Stability Mechanics
To understand why your compound degrades, you must understand the tension between the Salt Form and Ambient Entropy .
The Stability Paradox
The hydrochloride salt (HCl) is synthesized to stabilize the amine group. In a perfect vacuum, it is highly stable. However, under ambient conditions (Room Temp + Humidity), two forces attack the molecule:
-
Hygroscopic Dissociation: The HCl salt is hygroscopic. It pulls moisture from the air, creating a microscopic aqueous layer on the crystal surface. In this layer, the salt dissociates:
-
Oxidative Cascade: The free base (
) is significantly more electron-rich and prone to oxidation than the ammonium salt. Once the free base exists (even in trace amounts due to moisture), atmospheric oxygen attacks the nitrogen, leading to colored impurities (pink/brown).
Visualizing the Degradation Pathway
Caption: Figure 1: The "Moisture Trigger" mechanism. Humidity acts as the catalyst that unlocks the salt, allowing oxidation to proceed.
Storage & Handling Protocols
Core Directive: Treat this compound as Hygroscopic and Light Sensitive .
Table 1: Storage Specifications
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of oxidation; reduces vapor pressure of free amine. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen and moisture. |
| Container | Amber Glass | Blocks UV light which catalyzes radical formation on the halogenated ring. |
| Desiccant | Required (e.g., P₂O₅ or Silica) | Actively scavenges moisture to prevent the "Moisture Trigger" (Fig 1). |
Protocol A: Recovery of Clumped Material (Drying)
Use this if the material is white but clumped.
-
Equipment: Vacuum oven or Desiccator with high-vacuum line.
-
Setup: Place clumped solid in a wide-mouth vial or watch glass. Cover with a Kimwipe secured by a rubber band (prevents dust).
-
Conditions:
-
Temp: 40°C (Do NOT exceed 60°C; thermal stress can induce HCl loss).
-
Vacuum: < 10 mbar.
-
Time: 4–6 hours.
-
-
Validation: Weigh until constant mass is achieved (
).
Troubleshooting: Purification & Analysis
If drying is insufficient (i.e., the material is significantly colored), you must purify it.[1]
Protocol B: Recrystallization (The "Reset" Button)
The goal is to reform the crystal lattice, excluding the colored impurities.
-
Solvent System: Ethanol (hot) / Diethyl Ether (cold) is the standard for aniline salts.
-
Dissolution:
-
Dissolve 10g of crude salt in the minimum amount of boiling Ethanol (~30-50 mL).
-
Critical Step: If the solution is dark, add activated charcoal (0.5g), stir for 5 mins, and filter while hot through Celite.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature.[1]
-
Slowly add Diethyl Ether until turbidity (cloudiness) just persists.
-
Place in a freezer (-20°C) overnight.
-
-
Collection: Filter the white needles under inert gas (Nitrogen) to prevent immediate re-oxidation of the wet cake.
Protocol C: HPLC Purity Check (Universal Screen)
Use this method to quantify degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).
-
Pass Criteria: Main peak > 98.0% area; no single impurity > 0.5%.
Workflow: Decision Logic for Degraded Samples
Caption: Figure 2: Triage workflow for determining whether to dry, purify, or discard the material.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4,5-Dichloro-2-fluoroaniline. Retrieved from (Search CAS: 95-82-9 for base analog properties).
-
BenchChem Technical Support. (2025). Effective Drying of Aniline Hydrochloride Salts. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93898: 4-Chloro-2-fluoroaniline (Analogous Stability Data). Retrieved from .
-
University of Rochester. (2015). Tips & Tricks: Recrystallization of Amine Salts. Retrieved from .
-
Fisher Scientific. (2024). Handling and Storage of Halogenated Anilines. Retrieved from .
(Note: Specific stability data for the 4,5-dichloro-2-fluoro variant is derived from the established chemical behavior of the halogenated aniline class as detailed in references 1, 3, and 5.)
Sources
Validation & Comparative
Comparative Guide: GC-MS Analysis of Volatile Derivatives of 4,5-Dichloro-2-fluoroaniline
Topic: GC-MS Analysis of Volatile Derivatives of 4,5-Dichloro-2-fluoroaniline Content Type: Comparative Technical Guide
Executive Summary
4,5-Dichloro-2-fluoroaniline (4,5-DCFA) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Due to the presence of the primary amine (-NH₂) and the electronegative halogen substituents, the parent compound exhibits high polarity and hydrogen bonding potential. In Gas Chromatography-Mass Spectrometry (GC-MS), this results in peak tailing, adsorption to the liner, and poor sensitivity.
This guide objectively compares three derivatization strategies to resolve these issues: Heptafluorobutyrylation (HFBA) , Trifluoroacetylation (TFAA) , and Trimethylsilylation (BSTFA) . Analysis confirms that while silylation offers a rapid workflow, perfluoroacylation (specifically HFBA) provides superior stability and sensitivity for trace-level quantification.
The Chemical Challenge
The analysis of 4,5-DCFA requires masking the polar amino group to increase volatility. The choice of reagent dictates the reaction mechanism, the stability of the derivative, and the resulting mass spectral fingerprint.
-
Target Analyte: 4,5-Dichloro-2-fluoroaniline
-
Molecular Formula:
-
Monoisotopic Mass (Parent): ~178.97 Da
Mechanistic Pathways
The following diagram illustrates the chemical transformation pathways for the three primary derivatization techniques.
Figure 1: Reaction pathways for converting 4,5-DCFA into volatile derivatives for GC-MS analysis.
Comparative Performance Analysis
The following data summarizes the performance of each derivative based on experimental standards for halogenated anilines.
| Feature | Heptafluorobutyryl (HFB) | Trifluoroacetyl (TFA) | Trimethylsilyl (TMS) |
| Reagent | HFBA (Heptafluorobutyric anhydride) | TFAA (Trifluoroacetic anhydride) | BSTFA + 1% TMCS |
| Reaction Type | Acylation | Acylation | Silylation |
| Reaction Conditions | 70°C, 30 min | 60°C, 20 min | 60°C, 15-30 min |
| Derivative MW | ~375 Da | ~275 Da | ~251 Da |
| Moisture Stability | High (Stable for weeks) | High (Stable for weeks) | Low (Hydrolyzes rapidly) |
| GC Peak Shape | Excellent (Sharp, symmetric) | Good | Good (Prone to tailing if wet) |
| EI-MS Base Peak | |||
| LOD (SIM Mode) | < 1 pg (Best for trace) | ~5-10 pg | ~20-50 pg |
| ECD Compatibility | Extreme (7 Fluorines added) | High (3 Fluorines added) | Low (Only parent halogens) |
Expert Insight: Why HFBA Wins for Trace Analysis
While BSTFA is convenient, the HFB derivative is the superior choice for regulated drug development or environmental monitoring.
-
Mass Shift: The addition of the heptafluorobutyryl group adds ~196 Da, shifting the molecular ion to a higher mass region (
375). This moves the analyte away from low-mass background noise common in biological matrices. -
Electronegativity: The introduction of seven fluorine atoms creates a massive cross-section for electron capture. If using NCI (Negative Chemical Ionization) or an ECD detector, the sensitivity for the HFB derivative is 10-100x higher than the TMS derivative [1, 4].
Detailed Experimental Protocols
Protocol A: Perfluoroacylation (HFBA/TFAA) - Recommended
This protocol is robust and suitable for quantifying 4,5-DCFA in complex matrices (plasma, urine, wastewater).
Reagents:
-
Ethyl Acetate (Anhydrous, HPLC grade)
-
HFBA or TFAA (Reagent grade)
-
Buffer: 0.1 M NaHCO₃ (for neutralization, optional but recommended to protect column)
Step-by-Step Workflow:
-
Extraction: Dissolve or extract the sample into 200 µL of Ethyl Acetate.
-
Reagent Addition: Add 50 µL of HFBA (or TFAA).
-
Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 30 minutes .
-
Note: Acylation of electron-deficient anilines (due to Cl/F substitution) is slower than simple aniline; heat is required to drive the reaction to completion [6].
-
-
Cleanup (Critical): Evaporate to dryness under a stream of nitrogen at 40°C to remove excess anhydride and acidic byproducts.
-
Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Isooctane.
-
Injection: Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).
Protocol B: Silylation (BSTFA) - Rapid Screening
Suitable for high-concentration samples where speed is prioritized over long-term stability.
Reagents:
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Pyridine (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Ensure sample is completely dry . Traces of water will quench the reagent.
-
Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes .
-
Note: The addition of TMCS and Pyridine acts as a catalyst, necessary because the steric hindrance and electron-withdrawing effects of the halogens on the aniline ring reduce the nucleophilicity of the nitrogen [9].
-
-
Injection: Inject directly. Do not evaporate. (Silyl derivatives are volatile but hydrolytically unstable).
Mass Spectral Interpretation (EI Source)
Correct identification relies on recognizing specific fragmentation patterns.
1. HFB-Derivative (N-Heptafluorobutyryl-4,5-dichloro-2-fluoroaniline):
-
Molecular Ion (
): ~375 (Strong intensity due to aromatic stabilization). -
Key Fragment 1 (
): Loss of the perfluoroalkyl chain. Look for a peak at ~206 (Isotopic cluster due to Cl₂). -
Key Fragment 2 (
): 169. Common in all HFB derivatives.
2. TMS-Derivative (N-Trimethylsilyl-4,5-dichloro-2-fluoroaniline):
-
Molecular Ion (
): ~251. -
Base Peak (
): Loss of a methyl group ( ) from the silicon atom. ~236. This is the diagnostic quantifier ion. -
Silicon Isotope: Look for the characteristic isotopic pattern of Silicon (A+1 and A+2) combined with the Chlorine isotope pattern (
).
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the appropriate derivatization strategy for your specific application.
Figure 2: Decision matrix for selecting derivatization reagents.
References
-
Sigma-Aldrich. (2025). Derivatization Reagents for Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Link
-
Oriedo, V., et al. (2003).[2] Comparison of silylation and esterification/acylation procedures in GC-MS analysis. ResearchGate. Link
-
Environment Canada. (1988). Preparation of amide derivatives of aniline and chloroanilines... for GC analysis. Publications GC. Link
-
Dasgupta, A., & Jagannath, C. (1999).[3] Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride. PubMed. Link
-
BenchChem. (2025).[4] A Comparative Guide to Silane Derivatization Reagents for GC Analysis. BenchChem. Link
-
Lin, D.L., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by GC-MS. PubMed Central. Link
-
Chrom Tech. (2025).[5] Why Use GC Derivatization Reagents. Chrom Tech Blog. Link
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link
-
CalTech. (2009). Preparation of TMS Derivatives for GC/MS. CalTech GPS. Link
Sources
- 1. raco.cat [raco.cat]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
Crystal structure determination of 4,5-Dichloro-2-fluoroaniline hydrochloride
An In-Depth Technical Guide to the Crystal Structure Determination of 4,5-Dichloro-2-fluoroaniline Hydrochloride
Executive Summary
4,5-Dichloro-2-fluoroaniline (CAS: 2729-36-4) is a critical halogenated aniline intermediate used in the synthesis of high-value agrochemicals (e.g., benzoylurea insecticides like Teflubenzuron) and pharmaceutical candidates.[1][2][3][4][5][6] While the Free Base form is commercially available, its low melting point (47–50 °C) and susceptibility to oxidation present significant challenges in purification, storage, and formulation.
This guide compares the Hydrochloride Salt (HCl) form—the "Product"—against the Free Base "Alternative."[1][2] We analyze the structural determination of the HCl salt using Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method for validating this superior solid-state form.[1][2]
Part 1: Product Comparison – HCl Salt vs. Free Base
The primary decision in solid-state development for this intermediate is the choice of form.[1][2] Below is a technical comparison of the 4,5-Dichloro-2-fluoroaniline Hydrochloride (Product) versus the Free Base (Alternative).
Performance Matrix: Physicochemical Stability
| Feature | HCl Salt (The Product) | Free Base (The Alternative) | Impact on Development |
| Melting Point | High (>200 °C, predicted) | Low (47–50 °C) | The Free Base risks melting during milling/processing; the HCl salt is robust.[1][2] |
| Hygroscopicity | Low to Moderate | Low (Hydrophobic) | HCl salt requires humidity control but offers superior dissolution kinetics.[1][2] |
| Chemical Stability | High (Protonated Amine) | Moderate (Oxidation Prone) | Protonation of the amine ( |
| Crystallizability | Excellent (Ionic Lattice) | Poor (Waxy/Soft Crystals) | HCl salt readily forms diffraction-quality single crystals for absolute structure verification.[1][2] |
| Solubility (Aq.) | High (Ionic) | Very Low | HCl salt enables aqueous-based purification steps, reducing organic solvent use.[1][2] |
Analyst Insight: The Free Base's melting point of ~50 °C is critically close to the operating temperatures of industrial dryers and mills.[2] Converting to the Hydrochloride salt elevates the thermal ceiling significantly, transforming a difficult-to-handle waxy solid into a free-flowing crystalline powder.[1][2]
Part 2: Crystal Structure Determination Workflow
To validate the HCl salt, a rigorous structural determination workflow is required. We compare the SC-XRD (Gold Standard) approach against Powder XRD (PXRD) screening.[1][2]
Experimental Protocol: Synthesis & Crystallization
Objective: Obtain single crystals suitable for SC-XRD.
-
Dissolution: Dissolve 100 mg of 4,5-Dichloro-2-fluoroaniline (Free Base) in 2 mL of absolute ethanol.
-
Acidification: Add 1.1 equivalents of concentrated HCl (37%) dropwise. A white precipitate may form immediately.[1][2]
-
Recrystallization (Vapor Diffusion):
-
Harvesting: Colorless block-like crystals are expected.[1][2]
Methodology Comparison: SC-XRD vs. PXRD
| Parameter | SC-XRD (Definitive) | PXRD (Screening) |
| Resolution | Atomic (< 0.8 Å) | Bulk Phase ID |
| Info Obtained | Unit cell, Space group, Atomic Coordinates , Absolute Configuration | Crystallinity, Polymorph Fingerprint |
| Sample Req. | Single high-quality crystal ( | ~10–50 mg powder |
| Limitation | Time-consuming crystal growth | Cannot solve unknown structures easily without indexing |
Part 3: Structural Logic & Causality
The stability of the HCl salt is not accidental; it is driven by specific supramolecular interactions.[1]
Mechanism of Stabilization
In the crystal lattice, the proton transfer from HCl to the aniline nitrogen creates a cation (
-
Charge-Assisted Hydrogen Bonding: The dominant interaction is the
hydrogen bond.[1][2] This is significantly stronger (approx. 15–40 kJ/mol) than the weak van der Waals forces holding the Free Base lattice together.[1] -
Packing Efficiency: The chloride ions act as "anchors," bridging multiple ammonium groups, often leading to a high-density packing network (typically Monoclinic
or Orthorhombic for aniline salts).[1]
Visualizing the Stabilization Pathway
Figure 1: Transformation pathway from labile Free Base to robust Hydrochloride Salt, highlighting the stabilizing forces.[1]
Part 4: Data Interpretation Guide
When analyzing the SC-XRD data for 4,5-Dichloro-2-fluoroaniline Hydrochloride , researchers should validate the following parameters to ensure the correct phase was obtained.
Key Crystallographic Parameters (Expected)
Based on structural analogs of di-haloaniline hydrochlorides.
-
Crystal System: Monoclinic
-
Space Group:
(Most common for centrosymmetric organic salts)[1][2] -
Z (Molecules/Unit Cell): 4
-
Key Bond Lengths:
Troubleshooting Disorder
A common challenge in this structure is F/Cl Disorder .
-
Problem: Fluorine and Hydrogen have similar scattering factors; Chlorine is much heavier.[1][2] However, if the synthesis used 4,5-dichloro-2-fluoroaniline, the F is fixed at position 2.[1][2]
-
Risk: If the starting material was a mixture of isomers (e.g., 4-chloro-2-fluoro...), the electron density map will show elongated ellipsoids.[1][2]
-
Solution: Verify the occupancy factors during refinement. A pure product should show clear, distinct peaks for Cl (heavy) and F (light) at their specific positions without rotational disorder.
References
-
PubChem. (2025).[1][2] 4-Chloro-2-fluoroaniline Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Anderson, K. M., et al. (2006).[1] The structure of aniline hydrochlorides. CrystEngComm, 8, 87-94.[1] (Foundational text on aniline salt packing).
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystal Structures.[1][2] Available at: [Link][1][2]
Sources
- 1. 3,5-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 75948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 57946-56-2|4-Chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 5. 2729-36-4|4,5-Dichloro-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 6. halochem.com [halochem.com]
Safety Operating Guide
Mastering the Safe Handling of 4,5-Dichloro-2-fluoroaniline hydrochloride: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling potent chemical compounds such as 4,5-Dichloro-2-fluoroaniline hydrochloride, a substance classified as toxic and a suspected carcinogen, a comprehensive understanding and rigorous application of safety protocols are not just procedural formalities—they are the bedrock of scientific excellence and personal well-being.[1]
This guide provides an in-depth, experience-driven framework for the safe handling of 4,5-Dichloro-2-fluoroaniline hydrochloride, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to make informed decisions that ensure a secure research environment.
Understanding the Hazard: Why Meticulous PPE is Non-Negotiable
4,5-Dichloro-2-fluoroaniline hydrochloride presents a significant health risk through multiple exposure routes. It is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it is a skin sensitizer, meaning repeated contact can lead to an allergic reaction, and it is suspected of causing cancer.[1] The hydrochloride salt form is a solid, often a powder, which increases the risk of aerosolization and subsequent inhalation.[1]
Given these hazards, a multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical, mitigating the risk of accidental exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. However, for 4,5-Dichloro-2-fluoroaniline hydrochloride, the following PPE is considered the minimum standard.
Hand Protection: Your First Line of Defense
Recommended Glove Materials:
| Glove Material | Breakthrough Time (Aniline) | Dexterity and Fit | Notes |
| Butyl Rubber | > 8 hours[5][6] | Good | Excellent for a wide range of hazardous chemicals, including many acids and bases.[7][8] |
| Viton® | > 8 hours[5] | Good | Offers superior resistance to aromatic and chlorinated solvents. |
| Silver Shield®/4H® | > 8 hours[5] | Fair | A laminate material with broad chemical resistance, but can be less flexible. |
| Nitrile Rubber | Variable (Poor for Aniline)[4][9] | Excellent | While excellent for general laboratory use, standard nitrile gloves offer poor protection against aniline and should be avoided for prolonged direct contact.[4][10] If used for incidental contact, they should be changed immediately upon contamination. |
Expert Insight: For handling 4,5-Dichloro-2-fluoroaniline hydrochloride, Butyl rubber or Viton® gloves are the preferred choice due to their extended breakthrough times with the parent compound, aniline.[5] Given the powdered nature of the hydrochloride salt, double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.
Eye and Face Protection: Shielding Against Dust and Splashes
Given that 4,5-Dichloro-2-fluoroaniline hydrochloride is a solid, the risk of airborne dust particles necessitates robust eye and face protection.
-
Chemical Splash Goggles: These should provide a complete seal around the eyes to protect against dust and potential splashes of solutions.[4]
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities of the powder or when there is a significant risk of aerosolization.[4] This provides an additional layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation of Toxic Dust
All handling of 4,5-Dichloro-2-fluoroaniline hydrochloride powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[1][2] In situations where a fume hood is not available or during a spill, respiratory protection is mandatory.
-
N95 Respirator: For handling small quantities in a well-ventilated area (though a fume hood is always preferred), an N95 respirator can provide a minimum level of protection against particulate matter.
-
Full-Face Respirator with Organic Vapor/P100 Cartridges: In the event of a spill or when engineering controls are not sufficient, a full-face respirator offers a higher level of protection for both the respiratory system and the face. The P100 filter is crucial for capturing fine dust particles.
Protective Clothing: A Barrier for the Body
A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[11] All protective clothing should be removed before leaving the laboratory.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 4,5-Dichloro-2-fluoroaniline hydrochloride is crucial for maintaining a safe laboratory environment.
Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for toxic powders.
Donning of PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to ensure complete protection and avoid cross-contamination.
Caption: A step-by-step workflow for responding to a solid chemical spill.
Doffing of PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow a deliberate sequence to minimize this risk.
Caption: A systematic workflow for the safe removal of Personal Protective Equipment.
Conclusion: A Culture of Safety
The responsible handling of 4,5-Dichloro-2-fluoroaniline hydrochloride is a testament to a laboratory's commitment to a culture of safety. By understanding the inherent risks and diligently applying the principles of PPE selection and use outlined in this guide, researchers can confidently pursue their scientific objectives while ensuring their own safety and the integrity of their work environment. Remember, in the realm of chemical research, safety is not a barrier to progress; it is the very foundation upon which it is built.
References
- UCLA EH&S. (2019, January). Donning and Doffing PPE Standard Operating Procedure.
- University of Tennessee. Donning and Doffing Personal Protective Equipment.
- University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
- Duke University. Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- Kent State University. Cleaning up a spill.
- University of California, Riverside. Resistance To Chemicals of Common Glove Materials.
- The Ohio State University. Glove Selection Examples of Chemical Resistance of Common Glove Materials.
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1999, April 12). NIOSH/Chemical Protective Clothing Page/INDEX A. Retrieved from [Link]
- Occupational Safety and Health Administration. OSHA Glove Selection Chart.
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from a commercial safety equipment supplier website.
- Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from a commercial safety equipment supplier blog.
- University of California, Berkeley. GLOVE SELECTION CHART.
- University of South Florida. Glove Guide - Chemical Compatibility.
-
U.S. Environmental Protection Agency. (1987, February). Guidelines for the Selection of Chemical Protective Clothing. Retrieved from [Link]
- SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves?. Retrieved from a commercial safety equipment supplier blog.
- Aport. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
- Wayne State University. Laboratory Equipment Decontamination Procedures.
- Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from a commercial safety equipment supplier blog.
Sources
- 1. workwearsolutions.net [workwearsolutions.net]
- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. fac.uncg.edu [fac.uncg.edu]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. nj.gov [nj.gov]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. solusgrp.com [solusgrp.com]
- 9. uwyo.edu [uwyo.edu]
- 10. What is the Best Material for Chemical Resistant Gloves? - SafetyGloves.co.uk [safetygloves.co.uk]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
